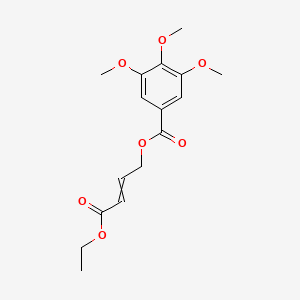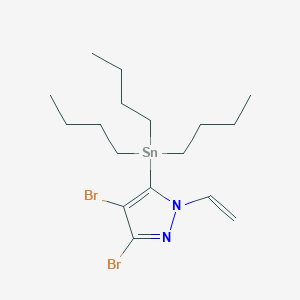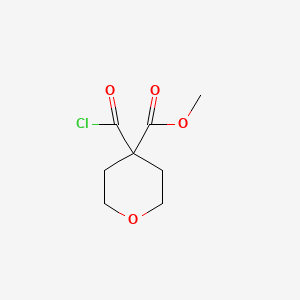![molecular formula C38H29N B14176791 N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline CAS No. 871315-65-0](/img/structure/B14176791.png)
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and an ethenyl linkage. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-diphenylamine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the ethenyl linkage and additional phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce ethyl-substituted compounds .
Aplicaciones Científicas De Investigación
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl linkage instead of an ethenyl linkage.
4,4’-bis[4-(diphenylamino)styryl]biphenyl: Contains additional styryl groups and a biphenyl core.
Uniqueness
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is unique due to its specific combination of phenyl groups and ethenyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
871315-65-0 |
|---|---|
Fórmula molecular |
C38H29N |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C38H29N/c1-4-10-32(11-5-1)34-24-26-35(27-25-34)33-22-18-30(19-23-33)16-17-31-20-28-38(29-21-31)39(36-12-6-2-7-13-36)37-14-8-3-9-15-37/h1-29H |
Clave InChI |
XWBUTAQSLPYCMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
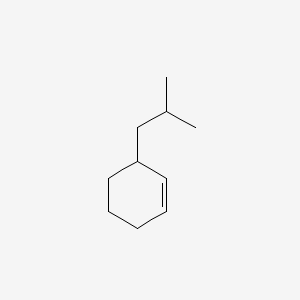

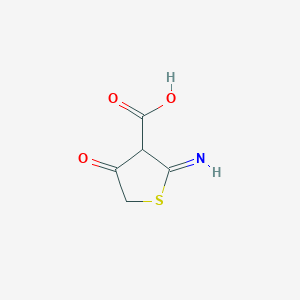
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)

![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
